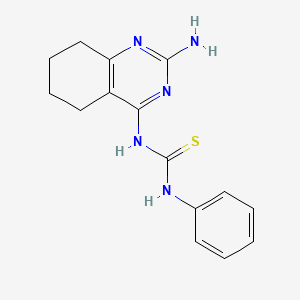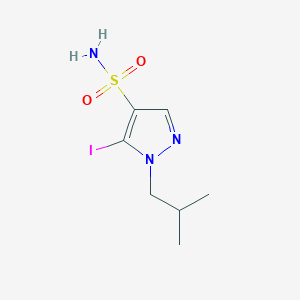
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide, also known as ML233, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its ability to modulate various biological processes.
Applications De Recherche Scientifique
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of several ion channels, including the acid-sensing ion channel 3 (ASIC3) and the transient receptor potential vanilloid 1 (TRPV1) channel. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves its ability to modulate the activity of ion channels. ASIC3 and TRPV1 channels are involved in pain sensation and inflammation, and 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can inhibit their activity, leading to a reduction in pain and inflammation. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the activity of ASIC3 and TRPV1 channels. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can also improve glucose and lipid metabolism by activating PPARγ. Additionally, 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide in lab experiments is its specificity for ion channels and PPARγ. This allows researchers to study the effects of modulating these targets without affecting other biological processes. However, one limitation of using 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide is its relatively low potency compared to other compounds that target the same ion channels. This can make it difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several future directions for research on 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine the efficacy of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide in animal models of pain and inflammation. Another area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Studies have shown that 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can improve glucose and lipid metabolism, and further research is needed to determine its potential as a therapeutic agent for these conditions. Finally, there is interest in developing more potent analogs of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide that can achieve the desired effects at lower concentrations.
Méthodes De Synthèse
The synthesis of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves the reaction of 5-iodopyrazole-4-sulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
5-iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3O2S/c1-5(2)4-11-7(8)6(3-10-11)14(9,12)13/h3,5H,4H2,1-2H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJFEBHFRWNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

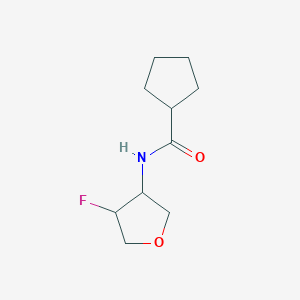
![3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2683913.png)
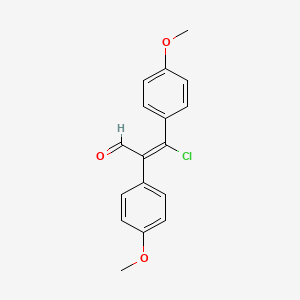


![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)


![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)
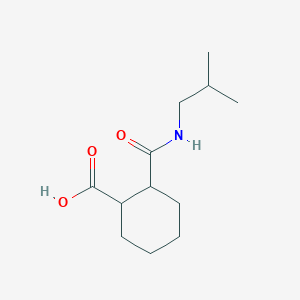
![Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2683930.png)
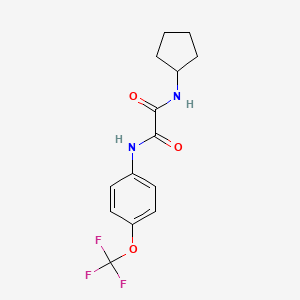
![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)
